molecular formula C10H11BrO3 B13544092 3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid

Cat. No.: B13544092
M. Wt: 259.10 g/mol
InChI Key: ZUMOTQFNZHFYMC-UHFFFAOYSA-N
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Description

3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C10H11BrO3. This compound is characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methylbenzoic acid
  • 3-Bromo-2-methylphenylboronic acid
  • 3-Bromo-2-methylbenzyl alcohol

Uniqueness

3-(3-Bromo-2-methylphenyl)-2-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of a hydroxypropanoic acid moiety and a bromine atom on the benzene ring.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(3-bromo-2-methylphenyl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c1-6-7(3-2-4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14)

InChI Key

ZUMOTQFNZHFYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)CC(C(=O)O)O

Origin of Product

United States

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